3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide
Overview
Description
3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide is an organic compound with a complex structure, characterized by the presence of chloro, ethyl, methoxy, and phenylmethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the benzamide core.
Substitution: Chloro, ethyl, methoxy, and phenylmethoxy groups are introduced through various substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-ethyl-5-methoxy-4-propoxybenzamide
- 3-chloro-N-ethyl-5-methoxy-4-butoxybenzamide
- 3-chloro-N-ethyl-5-methoxy-4-ethoxybenzamide
Uniqueness
3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide is unique due to the presence of the phenylmethoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.
Properties
IUPAC Name |
3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-19-17(20)13-9-14(18)16(15(10-13)21-2)22-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCWYZXIGGISEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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